3-(4-Methoxyphenyl)propionyl chloride 3-(4-Methoxyphenyl)propionyl chloride
Brand Name: Vulcanchem
CAS No.: 15893-42-2
VCID: VC21070305
InChI: InChI=1S/C10H11ClO2/c1-13-9-5-2-8(3-6-9)4-7-10(11)12/h2-3,5-6H,4,7H2,1H3
SMILES: COC1=CC=C(C=C1)CCC(=O)Cl
Molecular Formula: C10H11ClO2
Molecular Weight: 198.64 g/mol

3-(4-Methoxyphenyl)propionyl chloride

CAS No.: 15893-42-2

Cat. No.: VC21070305

Molecular Formula: C10H11ClO2

Molecular Weight: 198.64 g/mol

* For research use only. Not for human or veterinary use.

3-(4-Methoxyphenyl)propionyl chloride - 15893-42-2

Specification

CAS No. 15893-42-2
Molecular Formula C10H11ClO2
Molecular Weight 198.64 g/mol
IUPAC Name 3-(4-methoxyphenyl)propanoyl chloride
Standard InChI InChI=1S/C10H11ClO2/c1-13-9-5-2-8(3-6-9)4-7-10(11)12/h2-3,5-6H,4,7H2,1H3
Standard InChI Key FQVJPHCAWYRYCK-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)CCC(=O)Cl
Canonical SMILES COC1=CC=C(C=C1)CCC(=O)Cl

Introduction

Chemical Identity and Structure

Basic Identification

3-(4-Methoxyphenyl)propionyl chloride is an organic compound characterized by its acyl chloride functionality attached to a carbon chain that links to a methoxy-substituted phenyl group. This compound serves as an important chemical intermediate in various synthesis pathways. The combination of the electron-donating methoxy group and the reactive acyl chloride creates a molecule with distinctive chemical properties and reactivity patterns.

The compound can be readily identified through its unique chemical identifiers as detailed in Table 1 below.

ParameterInformation
CAS Number15893-42-2
Molecular FormulaC₁₀H₁₁ClO₂
Molecular Weight198.65 g/mol
IUPAC Name3-(4-methoxyphenyl)propanoyl chloride
MDL NumberMFCD02258671
InChI KeyFQVJPHCAWYRYCK-UHFFFAOYSA-N
PubChem CID10932441
SMILESCOC1=CC=C(CCC(Cl)=O)C=C1

Synonyms and Alternative Nomenclature

The compound is known by several names in chemical literature and commercial databases, reflecting both systematic and common naming conventions. These alternative designations include: 3-(4-methoxyphenyl)propanoyl chloride, p-methoxyhydrocinnamoyl chloride, 4-methoxyphenylpropionyl chloride, 4-methoxydihydrocinnamoyl chloride, benzenepropanoyl chloride, 4-methoxy, and methoxy styrene chloride . This variety of names can sometimes create confusion in literature searches, but all refer to the same chemical entity identified by CAS number 15893-42-2.

Structural Features

The molecular structure of 3-(4-Methoxyphenyl)propionyl chloride consists of three main components:

  • A methoxyphenyl group (a benzene ring with a methoxy substituent at the para position)

  • A propanoyl chain (three-carbon aliphatic chain)

  • A terminal acyl chloride functional group

This structure confers both lipophilic character through the aromatic ring and high reactivity through the acyl chloride moiety. The methoxy group at the para position of the benzene ring serves as an electron-donating group, which influences the compound's electronic distribution and chemical behavior in various reactions .

Physical and Chemical Properties

Physical Characteristics

3-(4-Methoxyphenyl)propionyl chloride possesses distinctive physical properties that influence its handling, storage, and application in chemical synthesis. This compound typically appears as a colorless to pale yellow liquid or crystalline solid, depending on ambient temperature. Its physical state and properties are crucial considerations for laboratory and industrial applications.

PropertyValue
Physical StateLiquid/Crystalline solid
ColorColorless to pale yellow
Density1.159±0.06 g/cm³ (Predicted)
Boiling Point159-163°C (at 10 Torr)
Melting PointNot specified in literature
SolubilityReacts with water; soluble in organic solvents
SensitivityAir and moisture sensitive

Chemical Reactivity

The chemical behavior of 3-(4-Methoxyphenyl)propionyl chloride is dominated by its acyl chloride functionality, which exhibits high reactivity toward nucleophiles. This property makes it a valuable reagent in organic synthesis but also necessitates careful handling procedures.

The compound undergoes typical acyl chloride reactions, including:

  • Hydrolysis: Reacts rapidly with water to form the corresponding carboxylic acid (3-(4-methoxyphenyl)propanoic acid) and hydrogen chloride .

  • Alcoholysis: Reacts with alcohols to form esters.

  • Aminolysis: Reacts with amines to form amides, as evidenced by the reported synthesis of amides using this compound .

  • Friedel-Crafts acylation: Can potentially serve as an acylating agent in the presence of Lewis acid catalysts.

The reactivity pattern follows that of other acyl chlorides, with the electron-donating methoxy group potentially modifying the electrophilicity of the carbonyl carbon. This makes the compound particularly useful in selective acylation reactions and other transformations requiring controlled reactivity profiles .

Synthesis Methods

General Synthetic Approaches

Multiple synthetic routes exist for preparing 3-(4-Methoxyphenyl)propionyl chloride, with the most common approaches involving the conversion of the corresponding carboxylic acid (3-(4-methoxyphenyl)propanoic acid) to the acyl chloride using chlorinating agents. The selection of a particular synthetic method depends on factors such as scale, available starting materials, and required purity.

Alternative Synthesis Methods

An alternative approach described in the search results involves the use of thionyl chloride as the chlorinating agent:

"To a suspension of 3-(4-methoxyphenyl)propionic acid (10 g) in toluene; thionyl chloride..."

Thionyl chloride (SOCl₂) is another commonly used reagent for converting carboxylic acids to acyl chlorides. The reaction typically proceeds with the elimination of sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts, which can drive the reaction to completion.

Similar to the synthesis of other acyl chlorides, including propionyl chloride, industrial production might employ phosgene (COCl₂) as a chlorinating agent, although this approach requires careful handling due to the high toxicity of phosgene .

Applications and Utility

Industrial and Research Applications

3-(4-Methoxyphenyl)propionyl chloride serves as a versatile chemical intermediate with applications spanning multiple industries. Its primary utility stems from its reactive acyl chloride functionality, which allows for efficient conversion to various derivatives through nucleophilic acyl substitution reactions.

The compound finds significant applications in several domains:

  • Pharmaceutical synthesis: Functions as a building block for drug candidates and active pharmaceutical ingredients, particularly those requiring the 4-methoxyphenylpropanoyl structural motif .

  • Agrochemical production: Serves as an intermediate in the synthesis of crop protection agents, including certain herbicides and pesticides .

  • Dyestuff manufacturing: Contributes to the production of specific dyes and colorants, where the methoxyphenyl group may play a role in modifying spectral properties .

  • Research applications: Used in academic and industrial research settings for the preparation of various functionalized compounds through acylation reactions.

Reaction Products and Derivatives

The value of 3-(4-Methoxyphenyl)propionyl chloride lies in its versatility as a precursor to numerous compounds through reactions with different nucleophiles. Some notable derivatives include:

  • Amides: Reaction with ammonia or amines produces amides, as demonstrated in the search results: "Ammonium hydroxide (0.13 M) was added to a solution of acid chloride (1 eq) in CH₂Cl₂ (0.2 M) at 0°C. The reaction mixture stirred for 20 minutes at rt... to give the amide as a white solid in 35% yield over 2 steps."

  • Esters: Reaction with alcohols yields corresponding esters, which can serve as fragrances, plasticizers, or further synthetic intermediates.

  • Thioesters: Reaction with thiols produces thioesters, which have applications in biological research and pharmaceutical synthesis.

  • Reduction products: The search results indicate that iron oxide-catalyzed reduction with phenylsilane can transform similar acyl chlorides into aldehydes: "iron oxide (3.6mg, 0.050mmol) and TMPP (6.7mg, 0.013mmol)... H₃SiPh (34μL, 0.28mmol)... 60°C for 20h under an argon atmosphere."

The compound's reactivity pattern allows for selective transformations, making it a valuable tool in the synthetic chemist's arsenal for constructing complex molecules containing the 4-methoxyphenylpropyl structural unit.

Analytical Characterization

Spectroscopic Analysis

Spectroscopic techniques provide valuable information about the structure and purity of 3-(4-Methoxyphenyl)propionyl chloride. While comprehensive spectroscopic data was limited in the search results, typical characterization would include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would show signals for:

      • Aromatic protons (δ ~6.8-7.2 ppm)

      • Methoxy group (δ ~3.7 ppm)

      • Methylene groups of the propanoyl chain (δ ~2.3-3.0 ppm)

    • ¹³C NMR would reveal the carbonyl carbon (δ ~170-175 ppm) and other characteristic carbon signals

  • Infrared (IR) Spectroscopy:

    • Strong C=O stretching band (typically ~1790-1810 cm⁻¹ for acyl chlorides)

    • C-O stretching of the methoxy group (~1250 cm⁻¹)

    • Aromatic C=C stretching (~1600-1400 cm⁻¹)

  • Mass Spectrometry:

    • Molecular ion peak at m/z 198 (corresponding to the molecular weight)

    • Characteristic fragmentation patterns including loss of chlorine

    • The search results mention "ESI-MS (m/z): 180.0 [M+H]+" for a related amide derivative

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